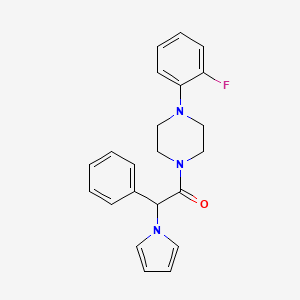

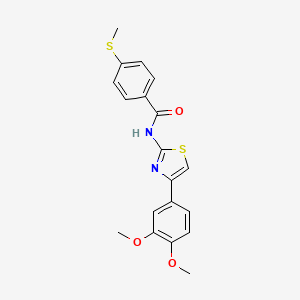

![molecular formula C15H19N3O B2519659 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1239783-33-5](/img/structure/B2519659.png)

4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine" is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This class of compounds is known for its biological activities and has been the subject of various studies for their potential use in medicinal chemistry .

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives typically involves multiple steps, starting from basic building blocks such as carboxylic acids, esters, or carbohydrazides. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by a series of conversions to yield the target compounds . Similarly, the synthesis of 3-(1-(1-substitutedpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles involves the use of Carbonyl diimidazole (CDI) and K2CO3 to obtain the final products .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is often confirmed using techniques such as single crystal X-ray diffraction, which provides detailed information about the conformation of the molecule and the crystal packing. For example, studies on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have shown that the piperazine ring adopts a chair conformation and that the molecules exhibit intermolecular hydrogen bonds contributing to the crystal packing .

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazole derivatives can be explored through various chemical reactions. For instance, 4-Nitrophenyl-1-piperidinostyrene can react with an aromatic diazonium salt to afford arylhydrazonal, which can further react to yield various heterocyclic compounds such as pyridazine, oxadiazole, and 1,2,3-triazole derivatives . The reactivity is often guided by the presence of functional groups that can participate in different chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. These compounds often exhibit moderate to strong biological activities, such as antiproliferative, antibacterial, and antifungal properties . The presence of substituents like the piperidine ring can significantly affect the biological activity of these molecules. Spectroscopic techniques like NMR, IR, and mass spectrometry are commonly used to elucidate the structures and confirm the purity of the synthesized compounds .

Applications De Recherche Scientifique

Anticancer Activity

One of the primary research applications of derivatives similar to 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been in the development of anticancer agents. A study by Rehman et al. (2018) detailed the synthesis of propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole structure, evaluating them as potential anticancer agents. These compounds exhibited promising anticancer activities, with some showing low IC50 values, indicating strong potential relative to doxorubicin, a commonly used reference anticancer drug (Rehman et al., 2018).

Antimicrobial Activity

Research by Khalid et al. (2016) focused on the synthesis and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which are structurally related to 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine. These compounds were synthesized and exhibited moderate to potent antibacterial activity, highlighting their potential as antibacterial agents (Khalid et al., 2016).

Tuberculostatic Activity

In another study, Foks et al. (2004) synthesized derivatives incorporating the phenylpiperazineacetic hydrazide cyclization product and evaluated them for tuberculostatic activity. These compounds demonstrated minimum inhibiting concentrations (MIC) within the range of 25 - 100 mg/ml, indicating their potential use in treating tuberculosis (Foks et al., 2004).

Antihypertensive Agents

Takai et al. (1986) explored the synthesis of piperidine derivatives with a quinazoline ring system, aiming to assess their antihypertensive activity. Among the compounds synthesized, some showed significant hypotension effects in spontaneously hypertensive rat models, suggesting their utility as antihypertensive agents (Takai et al., 1986).

Orientations Futures

Future research could explore the potential biological activities of this compound, given the known activities of compounds containing piperidine and 1,2,4-oxadiazole rings . Additionally, further studies could investigate the synthesis of this compound and its derivatives, as well as their physical and chemical properties.

Propriétés

IUPAC Name |

3-(4-methylphenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-11-2-4-13(5-3-11)15-17-14(19-18-15)10-12-6-8-16-9-7-12/h2-5,12,16H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIDOHYNMQBENV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CC3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

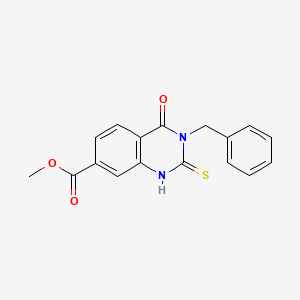

![Tert-butyl [(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]carbamate](/img/structure/B2519576.png)

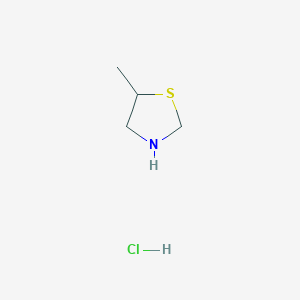

![2-[(4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519578.png)

![N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

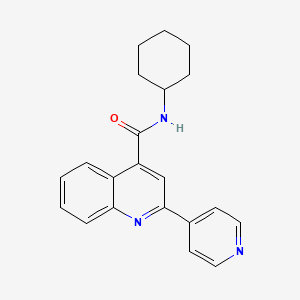

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519582.png)

![N-(2,5-difluorophenyl)-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2519583.png)

![N-[(4-methoxyphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2519589.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2519591.png)

![benzyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2519592.png)